硝苯地平二丙酯

描述

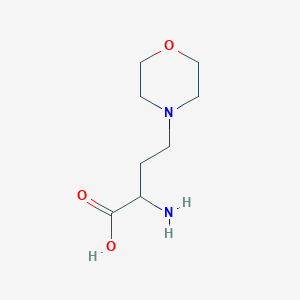

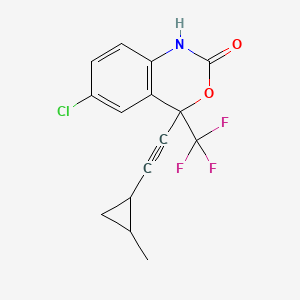

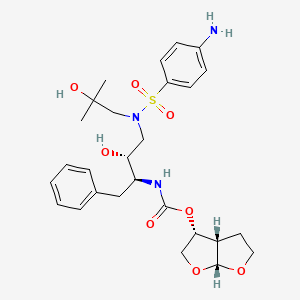

Nitrendipine Dipropyl Ester is a compound with the molecular formula C21H26N2O6 . It is also known by other names such as dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and LERCANIDIPINEIMPURITY2 .

Molecular Structure Analysis

The molecular structure of Nitrendipine Dipropyl Ester includes a dihydropyridine ring, which is a common feature in calcium channel blockers . The InChI string for this compound isInChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 . Physical And Chemical Properties Analysis

Nitrendipine Dipropyl Ester has a molecular weight of 402.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are both 402.17908655 g/mol . The topological polar surface area of the compound is 110 Ų .科学研究应用

1. Antihypertensive Activity Evaluation

- Summary of Application: Nitrendipine and its analogues have been synthesized and their antihypertensive activities were evaluated in spontaneously hypertensive rats (SHR). The antihypertensive activity of nitrendipine analogues can be improved by properly lengthening its alkyl chain in 3- or 5-position .

- Methods of Application: The antihypertensive activities in spontaneously hypertensive rats (SHR) were evaluated by intragastric (ig) administration .

- Results or Outcomes: It was found that 5-n-heptyl 3-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibited the strongest antihypertensive effect amongst eight compounds .

2. Photodegradation Profiling

- Summary of Application: Nitrendipine is a dihydropyridine drug, which is well-known as a photodegradable pharmaceutical. The photochemical reaction of Nitrendipine has been evaluated for the elucidation of its photochemical behavior .

- Methods of Application: Nitrendipine amounts during ultraviolet light (UV) irradiation were monitored using high performance liquid chromatography (HPLC) .

- Results or Outcomes: Nitrendipine was photodegraded almost completely within 24 hours along with the generation of some photoproducts .

3. Treatment of Hypertension

- Summary of Application: Nitrendipine is a dihydropyridine calcium channel blocker indicated in the treatment of arterial hypertension .

- Methods of Application: Nitrendipine is administered orally for the treatment of hypertension .

- Results or Outcomes: Nitrendipine effectively reduces blood pressure and is well-tolerated by patients .

4. Treatment of Angina Pectoris

- Summary of Application: Nitrendipine is used alone or with an angiotensin-converting enzyme inhibitor, to treat chronic stable angina pectoris .

- Methods of Application: Nitrendipine is administered orally for the treatment of angina pectoris .

- Results or Outcomes: Nitrendipine helps to reduce the frequency and severity of angina attacks .

5. Treatment of Prinzmetal’s Variant Angina

- Summary of Application: Nitrendipine is used alone or with an angiotensin-converting enzyme inhibitor, to treat Prinzmetal’s variant angina .

- Methods of Application: Nitrendipine is administered orally for the treatment of Prinzmetal’s variant angina .

- Results or Outcomes: Nitrendipine helps to reduce the frequency and severity of angina attacks .

6. Reduction of Cocaine Cardiotoxicity

- Summary of Application: Nitrendipine can reduce the cardiotoxicity of cocaine .

- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve oral administration of Nitrendipine in a clinical setting .

- Results or Outcomes: Nitrendipine has been found to reduce the cardiotoxic effects of cocaine, potentially improving patient outcomes .

未来方向

While specific future directions for Nitrendipine Dipropyl Ester are not available, Nitrendipine, a related compound, continues to be used in the treatment of arterial hypertension . Research into improving the solubility and bioavailability of Nitrendipine through the development of nanoparticulate rapidly dissolving tablets has been conducted .

属性

IUPAC Name |

dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFRNSYMIJOXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrendipine Dipropyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

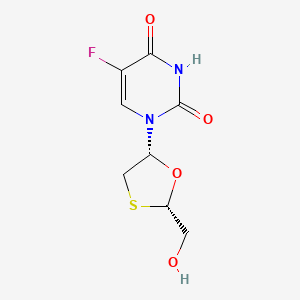

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)